3-(Benzyloxy)-6-methylpyridazine
Overview
Description
Ifenprodil (tartrate) is a piperidine derivative known for its α-adrenoceptor blocking capabilities and its role as a vasodilator . It is an N-methyl-D-aspartate (NMDA) receptor antagonist that selectively targets receptors containing the NR2B subunit . This compound has been marketed in some countries, including Japan and France, under trade names such as Cerocral, Dilvax, and Vadilex .
Preparation Methods
The preparation of Ifenprodil (tartrate) involves a condensation reaction between 2-amino-1-(4-hydroxyphenyl) propyl alcohol and 1,5-dihalogen-3-benzyl pentane, followed by salification with tartaric acid . This method is noted for its high chemical selectivity and cost-effectiveness, which significantly improves the quality of the final product .
Chemical Reactions Analysis
Ifenprodil (tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back into hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ifenprodil (tartrate) has a wide range of scientific research applications:
Chemistry: It is used to study the properties and regulation of NMDA receptor subtypes.
Medicine: Ifenprodil (tartrate) has shown potential in treating conditions like idiopathic pulmonary fibrosis and COVID-19.
Industry: It is used in the production of pharmaceuticals due to its vasodilatory properties.
Mechanism of Action
Ifenprodil (tartrate) exerts its effects by inhibiting NMDA receptors, specifically those containing the GluN2B subunit . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . Additionally, it interacts with alpha1 adrenergic, serotonin, and sigma receptors .
Comparison with Similar Compounds
Ifenprodil (tartrate) is unique in its selective inhibition of NMDA receptors containing the GluN2B subunit . Similar compounds include:
Ketamine: Another NMDA receptor antagonist, but it lacks the selectivity for the GluN2B subunit.
Memantine: Also an NMDA receptor antagonist, but it targets different subunits and has different clinical applications.
Dextromethorphan: An NMDA receptor antagonist used primarily as a cough suppressant.
Properties
IUPAC Name |
3-methyl-6-phenylmethoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289827 | |
Record name | 3-(benzyloxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-54-9 | |
Record name | 6958-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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